methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The cyclopentyl and cyclopropyl groups are then introduced through alkylation reactions using appropriate alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
- 1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1-Cyclopentyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyridine ring.
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl 1-cyclopentyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-21-16(20)12-8-14(10-6-7-10)18-15-13(12)9-17-19(15)11-4-2-3-5-11/h8-11H,2-7H2,1H3 |
InChI Key |
QFDNHETXLOLSKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2C3CCCC3)C4CC4 |
Origin of Product |
United States |
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